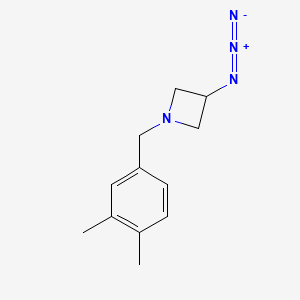
6-クロロ-N,2-ジメチル-N-(1-メチルピペリジン-4-イル)ピリミジン-4-アミン
説明
6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
用途: この化合物は、トウモロコシの収量に影響を与える重要な真菌病であるPuccinia sorghiによって引き起こされるトウモロコシさび病の防除に有望であることが示されています。 この病原体に対する有効性が低い市販の殺菌剤であるジフルメトリムの代替手段を提供します .
生物活性分子の合成
ピリミジンアミン誘導体の構造的枠組みは、新しい生物活性分子の合成のためのテンプレートとして機能します。 生物等価性を用いることで、研究者は異なる官能基を置換して生物活性を高め、潜在的な治療的用途を有する新しい化合物を開発することができます。
用途: この化合物のコア構造を修飾して、さまざまな生物学的標的に対して改善された効力と特異性を有する新しい分子を作成し、病気の新しい治療法の可能性につながります .
新規農薬の開発
既存の農薬に対する抵抗性の進化に伴い、新しい化合物を開発する必要性について合意が得られています。 ピリミジンアミン誘導体は、優れた生物活性と新規の作用機序により、この研究の最前線にあります。
用途: この化合物は、抵抗性株の害虫や病気に有効な新規農薬の開発の出発点として使用でき、高い作物の収量と品質を確保します .
用途: この化合物は、特に抵抗性管理の観点から、現在の選択肢の限界を克服できる新しい殺虫剤の発見と開発に貢献することができます .
化学合成と特性評価
この化合物の構造は、広範囲な化学合成と特性評価研究を可能にします。 これらの研究は、化合物の生物学的効果を支配する構造活性相関を理解するために不可欠です。
用途: 研究者は、この化合物を用いてその化学的性質を探求し、アナログを合成し、その活性を特性評価することで、より効果的で選択的な薬剤の設計への道を切り開くことができます .
抵抗性管理
ピリミジンアミン系殺菌剤に対する抵抗性が報告されていないため、農業における抵抗性管理戦略において特に価値があります。
用途: この化合物は、統合的病害虫管理プログラムで使用して、抵抗性の発達を遅らせ、既存の殺菌剤の有用寿命を延ばすことができます .
作用機序
The compound has a Log Po/w (iLOGP) value of 1.85, indicating its lipophilicity . Lipophilicity is an important factor influencing a drug’s absorption, distribution, metabolism, and excretion (ADME) properties. A compound with a high lipophilicity may have good absorption and can cross cell membranes easily, but it may also have a high volume of distribution and a long half-life, which could lead to toxicity due to accumulation in the body.
The compound also has a water solubility of 0.658 mg/ml , which can affect its bioavailability and distribution in the body. Water-soluble drugs can be directly absorbed into the bloodstream and distributed to the body, while drugs with low water solubility may need to be metabolized first before they can be absorbed.
特性
IUPAC Name |
6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-9-14-11(13)8-12(15-9)17(3)10-4-6-16(2)7-5-10/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVPMYZSFQNAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


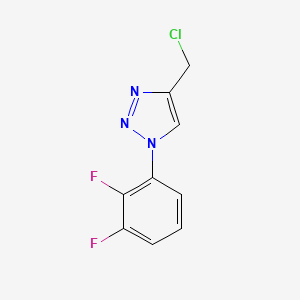
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
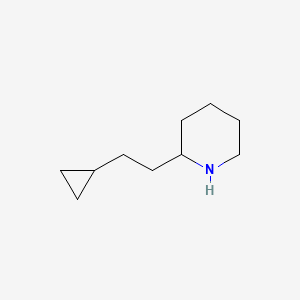
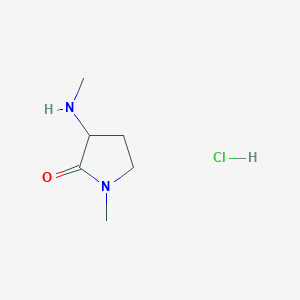
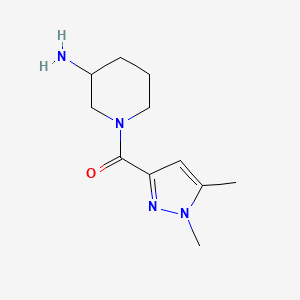
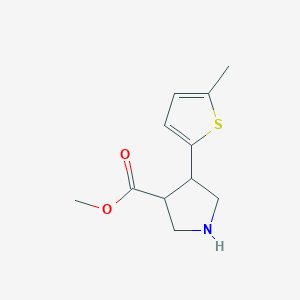
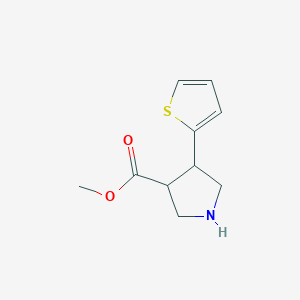
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
